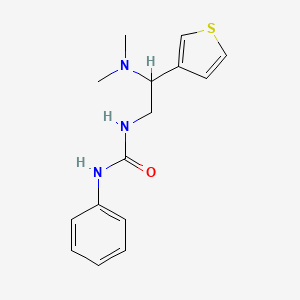

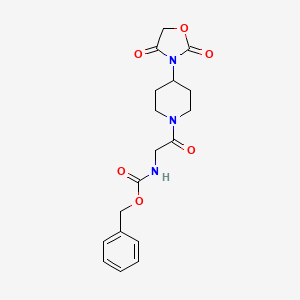

![molecular formula C16H19NO5 B2484279 6-[(3,5-二甲氧基苯基)氨基甲酰基]环己-3-烯-1-羧酸 CAS No. 478046-14-9](/img/structure/B2484279.png)

6-[(3,5-二甲氧基苯基)氨基甲酰基]环己-3-烯-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carboxylic acids are a fundamental class of organic compounds characterized by the presence of a carboxyl group (-COOH). They are widely studied for their diverse chemical behaviors, biological activities, and applications in drug development, materials science, and as intermediates in chemical synthesis.

Synthesis Analysis

The synthesis of complex carboxylic acids typically involves strategic functionalization of simpler precursors through various organic reactions. Techniques such as radical cyclizations, controlled regiochemistry, and decarboxylative transformations play crucial roles in constructing the carbon frameworks and introducing functional groups at specific positions (Ishibashi & Tamura, 2004; Rahaman, Chauhan, & Bhadra, 2023).

Molecular Structure Analysis

The molecular structure of carboxylic acids influences their chemical reactivity, biological activity, and physical properties. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are employed to elucidate structural details, understand stereochemistry, and predict reactivity patterns.

Chemical Reactions and Properties

Carboxylic acids undergo a variety of chemical reactions, including esterification, amidation, and decarboxylation, reflecting their versatile roles in organic synthesis. The reactivity can be modulated by the presence of substituents, which affect electron density and steric hindrance around the carboxyl group (Gaber, Bagley, Muhammad, & Gomha, 2017).

科学研究应用

合成和化学转化

环己-3-烯甲酸的Curtius重排:使用二苯基磷酰氮在三乙胺和醇的存在下描述了这一过程,导致乙基、叔丁基或苄基N-(1-环己-3-烯基)氨基甲酸酯的合成。这种合成方法为进一步的化学研究提供了有用的含氧环己基氨基构建块(Gómez-Sánchez & Marco-Contelles, 2005)。

基于环烯烃的环合变聚合成:使用L-丝氨酸合成了类似结构的GS4104的功能化环己烯骨架。这个过程展示了环己烯衍生物在复杂有机合成中的多功能性(Cong & Yao, 2006)。

色谱应用

- 非常规β-氨基酸的对映分离:3,5-二甲基苯基-氨基甲酰化-β-环糊精(结构相关的化合物)被应用于高效液相色谱对映分离。这说明了环己烯衍生物在复杂氨基酸分离中的作用(Ilisz et al., 2009)。

有机合成和保护基

- 羧酸的光去保护基:2,5-二甲基苯乙酰(DMP)酯,结构相关的化合物,已被用作光去保护基。这种应用在有机合成和生物化学中创造“笼式化合物”方面具有重要意义(Zabadal et al., 2001)。

药物化学应用

- 环己烯衍生物作为神经营养分子:某些环己烯衍生物已从药用植物中分离出来,并显示对培养神经元具有神经营养作用。它们还增强海马神经元生成,表明在治疗抑郁症和痴呆症方面具有潜在应用(Matsui et al., 2012)。

作用机制

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

6-[(3,5-dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-21-11-7-10(8-12(9-11)22-2)17-15(18)13-5-3-4-6-14(13)16(19)20/h3-4,7-9,13-14H,5-6H2,1-2H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGARAUDIGSZPSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2CC=CCC2C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(3,5-dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

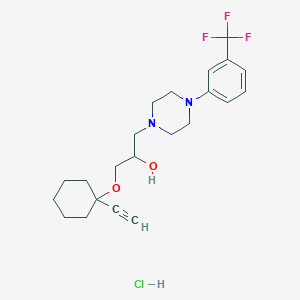

![1-{[4-(2H-1,3-benzodioxole-5-amido)phenyl]methyl}-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2484199.png)

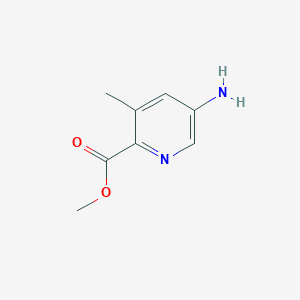

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2484200.png)

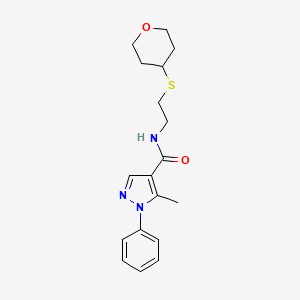

![4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol](/img/structure/B2484201.png)

![(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2484207.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxyacetic acid](/img/structure/B2484213.png)

![(2S)-2-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B2484215.png)

![4-[1-(2-azepan-1-yl-2-oxoethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2484219.png)